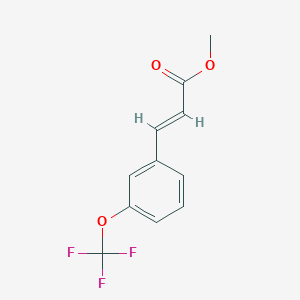

Methyl 3-(trifluoromethoxy)cinnamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9F3O3 |

|---|---|

Molecular Weight |

246.18 g/mol |

IUPAC Name |

methyl (E)-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate |

InChI |

InChI=1S/C11H9F3O3/c1-16-10(15)6-5-8-3-2-4-9(7-8)17-11(12,13)14/h2-7H,1H3/b6-5+ |

InChI Key |

YBYIHPMCNDRQTJ-AATRIKPKSA-N |

SMILES |

COC(=O)C=CC1=CC(=CC=C1)OC(F)(F)F |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)OC(F)(F)F |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Methodologies for the Synthesis of Methyl 3 Trifluoromethoxy Cinnamate and Analogues

Classical and Modern Esterification Techniques for Cinnamic Acids

Esterification of the parent carboxylic acid, 3-(trifluoromethoxy)cinnamic acid, is a direct and common route to Methyl 3-(trifluoromethoxy)cinnamate.

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. mit.educhegg.com To synthesize this compound, 3-(trifluoromethoxy)cinnamic acid would be refluxed with an excess of methanol (B129727) and a catalytic amount of acid. mit.educerritos.edu The reaction is an equilibrium process, and often, the alcohol is used as the solvent to drive the reaction towards the ester product. mit.edu

Steglich Esterification: For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. nih.gov This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). mit.edunih.gov The reaction of 3-(trifluoromethoxy)cinnamic acid with methanol under these conditions would proceed at room temperature, avoiding the harshness of strong acids and high temperatures. mit.edu A greener modification of the Steglich esterification has been developed using acetonitrile (B52724) as a solvent, which allows for high yields in shorter reaction times. ugent.be

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure. mit.educhegg.com | Harsh conditions, equilibrium reaction. mit.edu |

| Steglich | Methanol, DCC/EDC, DMAP | Room Temperature, Anhydrous DCM | Mild conditions, high yields. mit.edunih.gov | Use of stoichiometric coupling agents, formation of by-products. mit.edu |

Transition Metal-Catalyzed Cross-Coupling Reactions in Cinnamate (B1238496) Synthesis

Transition metal-catalyzed reactions provide powerful tools for the direct formation of the carbon-carbon double bond in the cinnamate structure.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.net this compound can be synthesized by reacting 3-bromo- (B131339) or 3-iodo-1-(trifluoromethoxy)benzene with methyl acrylate (B77674). researchgate.netrsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The stereoselectivity of the Heck reaction generally favors the formation of the E-isomer (trans) of the cinnamate. researchgate.net

Suzuki Coupling: The Suzuki coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. researchgate.net For the synthesis of the target molecule, this could involve the reaction of methyl 3-bromoacrylate with 3-(trifluoromethoxy)phenylboronic acid. researchgate.netnih.gov The reaction requires a base to activate the boronic acid. nsf.gov

| Cross-Coupling Reaction | Reactants | Catalyst/Reagents | Typical Yield |

| Heck Reaction | 3-Iodo-1-(trifluoromethoxy)benzene + Methyl Acrylate | Pd(OAc)₂, PPh₃, Et₃N | Good to Excellent researchgate.netrsc.org |

| Suzuki Coupling | Methyl 3-bromoacrylate + 3-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Good to Excellent researchgate.netnih.gov |

Strategies for Stereoselective Synthesis of this compound

The geometry of the double bond in cinnamates is crucial for their biological activity and physical properties. The E-isomer is generally the thermodynamically more stable and often the desired product.

Knoevenagel Condensation: The Knoevenagel condensation of 3-(trifluoromethoxy)benzaldehyde (B1330798) with malonic acid, typically catalyzed by a weak base like pyridine (B92270) or piperidine, leads to the formation of 3-(trifluoromethoxy)cinnamic acid. google.comrsc.org This reaction generally yields the E-isomer with high stereoselectivity. Subsequent esterification preserves the stereochemistry of the double bond. google.com The use of proline as a catalyst in ethanol (B145695) has been shown to be a sustainable method for producing cinnamic acids with good to high yields.

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. rsc.org Reacting 3-(trifluoromethoxy)benzaldehyde with acetic anhydride and sodium acetate would also yield 3-(trifluoromethoxy)cinnamic acid, predominantly as the E-isomer. rsc.org

Incorporating the Trifluoromethoxy Moiety: Specific Synthetic Approaches

The synthesis of the key precursor, 3-(trifluoromethoxy)cinnamic acid, is a critical step. This is often achieved by first synthesizing a trifluoromethoxylated benzene (B151609) derivative which is then elaborated to the cinnamic acid.

One common route to introduce the trifluoromethoxy group is from the corresponding phenol, 3-hydroxybenzaldehyde. This can be achieved through a variety of trifluoromethoxylation reagents. The resulting 3-(trifluoromethoxy)benzaldehyde can then be converted to the target cinnamic acid via methods like the Knoevenagel or Perkin reactions. google.comrsc.org

Alternatively, 3-(trifluoromethoxy)phenylboronic acid, a key intermediate for Suzuki couplings, can be synthesized from 3-bromo-1-(trifluoromethoxy)benzene via lithiation followed by reaction with a trialkyl borate. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is of growing importance to reduce environmental impact.

Solvent-Free Synthesis: Esterification reactions can often be performed under solvent-free conditions. For example, the enzymatic esterification of cinnamic acid derivatives using immobilized lipases can be carried out without a solvent, often with high yields. mit.edu A patent describes the synthesis of cinnamic acid esters in a solvent-free system using a solid acid resin catalyst. Another approach involves microwave irradiation of the reactants in the presence of a phase-transfer catalyst like Aliquat® 336.

Aqueous Medium Reactions: Performing reactions in water is a key aspect of green chemistry. The Knoevenagel condensation for the synthesis of cinnamic acids has been successfully carried out in water, often facilitated by microwave irradiation and a phase-transfer catalyst. Manganese-catalyzed C-H alkenylation reactions have also been reported to proceed in an aqueous medium.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional synthesis. Ball milling is a common mechanochemical technique. nih.gov The Heck reaction has been successfully performed under mechanocatalysis using palladium milling balls, providing a thermally accelerated and solvent-free route to coupled products. This technique could potentially be applied to the synthesis of this compound from 3-halo-1-(trifluoromethoxy)benzene and methyl acrylate.

| Green Chemistry Approach | Methodology | Key Advantages | Applicable Step |

| Solvent-Free | Enzymatic Esterification / Microwave with PTC | Reduced solvent waste, potential for high yields. mit.edu | Esterification |

| Aqueous Medium | Knoevenagel Condensation with PTC | Use of an environmentally benign solvent. | Cinnamic Acid Synthesis |

| Mechanochemistry | Ball Milling (e.g., for Heck reaction) | Solvent-free, potentially faster reaction times. nih.gov | C-C Bond Formation |

Investigations into the Chemical Reactivity and Mechanistic Pathways of Methyl 3 Trifluoromethoxy Cinnamate

Nucleophilic Conjugate Addition Reactions (Michael Additions)

Nucleophilic conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds like cinnamates typically involves the addition of a nucleophile to the β-carbon of the conjugated system. researchgate.netyoutube.com The outcome of these reactions is heavily influenced by the electronic nature of substituents on the aromatic ring.

The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) conferred by the highly electronegative fluorine atoms. mdpi.comreddit.com This effect is transmitted through the phenyl ring to the cinnamate's conjugated system, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack.

Theoretical and experimental studies on similar systems have shown that sufficiently strong electron-withdrawing groups (EWGs) on the phenyl ring can significantly influence the regioselectivity of nucleophilic additions. researchgate.netfiu.edu While β-addition is the common pathway for many cinnamates, the presence of powerful EWGs can sometimes favor the alternative α-addition. researchgate.netfiu.edu For Methyl 3-(trifluoromethoxy)cinnamate, the strong -I effect of the meta-OCF3 group enhances the partial positive charge on the β-carbon, thereby activating the molecule for standard Michael addition.

In a typical reaction, a nucleophile (Nu⁻) attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. The stereoselectivity of the addition is often dependent on the specific nucleophile, solvent, and reaction conditions used.

| Reaction Type | Key Influencing Factor | Expected Outcome for this compound |

| Michael Addition | Electronic effect of the meta-OCF3 group | Enhanced reactivity at the β-carbon due to strong inductive electron withdrawal. |

| Regioselectivity | Strength of the electron-withdrawing group | Predominantly β-addition, consistent with activated Michael acceptors. |

| Stereoselectivity | Reaction conditions, nucleophile structure | Varies; can be influenced by the steric bulk of the nucleophile and the phenyl ring. |

A tandem nucleophilic addition/intramolecular oxa-Michael reaction has been demonstrated with related ortho-formyl cinnamate (B1238496) derivatives, showcasing the utility of the cinnamate scaffold in forming complex heterocyclic structures like trifluoromethylated phthalans. semanticscholar.orgresearchgate.net

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder Reactions)

The electron-deficient double bond in this compound makes it a suitable component in various cycloaddition reactions.

In [3+2] cycloadditions , which involve a 1,3-dipole reacting with a dipolarophile (the alkene), the cinnamate acts as the dipolarophile. ijcrt.org The reaction of C,N-diaryl nitrones with methyl cinnamate, for example, yields isoxazolidine (B1194047) rings. ijcrt.org The rate and selectivity of these reactions can be enhanced by Lewis acid catalysts. ijcrt.org For this compound, the electron-withdrawing nature of the substituent enhances its dipolarophilic character. Studies on analogous fluorinated enones have shown that the location of a trifluoromethyl group can dictate the chemoselectivity, directing the cycloaddition to either the C=C or C=O bond. researchgate.net In this case, with the activating group on the phenyl ring, the reaction is expected to occur selectively at the C=C double bond.

The Diels-Alder reaction , a [4+2] cycloaddition, requires a diene and a dienophile. This compound can act as a dienophile. Its reactivity is increased by the electron-withdrawing trifluoromethoxy group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).

Electrophilic Aromatic Functionalization of the Trifluoromethoxy-Substituted Phenyl Ring

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.orgbyjus.com The substituent already present on the ring governs the reaction's rate and the position of the new substituent.

The trifluoromethoxy (-OCF3) group acts as a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. youtube.com This is due to the strong electron-withdrawing inductive effect of the three fluorine atoms. However, the oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the ring through resonance (+R effect). reddit.com This resonance donation stabilizes the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. youtube.comminia.edu.eg The meta-attack does not benefit from this resonance stabilization. Consequently, the trifluoromethoxy group is an ortho, para-director , despite being a deactivator.

Therefore, the electrophilic functionalization of this compound will yield products substituted at the positions ortho and para to the -OCF3 group (positions 2, 4, and 6), with the reaction proceeding more slowly than on an unsubstituted or activated benzene ring.

Radical Reaction Pathways in Cinnamate Chemistry, including Trifluoromethylation and Related Reactions

The double bond of the cinnamate scaffold is susceptible to radical addition reactions. nih.gov The development of radical-mediated fluorination and trifluoromethylation methods has provided powerful tools for synthesizing organofluorine compounds. sciengine.comresearchgate.net

One relevant pathway is the addition of a trifluoromethyl radical (•CF3) across the alkene. wikipedia.org The •CF3 radical can be generated from various precursors, such as the Langlois reagent (CF3SO2Na) or Togni reagents. researchgate.netresearchgate.net The radical adds to the double bond, typically at the less substituted β-position, to generate a more stable benzylic radical at the α-position, which is then quenched to form the final product.

Furthermore, a related reaction, the decarboxylative trifluoromethylation of cinnamic acids (the carboxylic acid precursors to cinnamate esters), proceeds via a radical mechanism to yield β-(trifluoromethyl)styrenes. nih.govresearcher.life This highlights the compatibility of the cinnamate structure with radical trifluoromethylation conditions. These reactions underscore the potential of this compound to serve as a substrate for creating more complex fluorinated molecules through radical pathways.

Comparative Reactivity Studies with Other Fluorinated Cinnamates

The reactivity of this compound is best understood by comparing it to cinnamates with other fluorine-containing substituents, such as fluoro (-F) and trifluoromethyl (-CF3) groups.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect | Directing Effect (SEAr) | Reactivity Impact |

| -F | Moderate | Moderate | Deactivating, π-donating | ortho, para | Moderately deactivates the ring; activates the C=C bond for nucleophilic attack. nih.gov |

| -OCF3 | Strong | Weak (via O) | Strongly deactivating, π-donating | ortho, para | Strongly deactivates the ring; strongly activates the C=C bond for nucleophilic attack. mdpi.com |

| -CF3 | Strong | None | Strongly deactivating, π-neutral | meta | Strongly deactivates the ring; strongly activates the C=C bond for nucleophilic attack. youtube.comresearchgate.net |

In Nucleophilic Additions: Both -CF3 and -OCF3 groups are strongly electron-withdrawing and would significantly enhance the reactivity of the cinnamate towards Michael addition compared to a -F substituent. The electrophilicity of the β-carbon would be highest for -CF3 and -OCF3 substituted cinnamates.

In Electrophilic Aromatic Substitution: The order of reactivity would be F-substituted > OCF3-substituted > CF3-substituted. While all are deactivating, the π-donating ability of -F is greater than that of -OCF3. The -CF3 group lacks any π-donating ability, making the ring extremely deactivated. The directing effects also differ fundamentally, with -F and -OCF3 being ortho, para-directing and -CF3 being meta-directing.

In Cycloaddition Reactions: The dienophilic/dipolarophilic character of the alkene would be enhanced by all three substituents. The degree of enhancement would correlate with their electron-withdrawing strength, making the -CF3 and -OCF3 analogs more reactive than the -F analog.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Trifluoromethoxy Cinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional methods, a complete picture of the connectivity and electronic environment of each atom in Methyl 3-(trifluoromethoxy)cinnamate can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that confirm its structural integrity. By analyzing the spectra of related compounds, such as methyl cinnamate (B1238496) nih.govchemicalbook.comresearchgate.netresearchgate.net and other substituted cinnamates rsc.orgnih.gov, the expected chemical shifts for the protons and carbons in this compound can be inferred.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylate (B77674) moiety, and the methyl protons of the ester group. The protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution of the trifluoromethoxy group, a complex splitting pattern is anticipated. The two vinylic protons will present as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration. The α-proton (to the carbonyl) will be upfield relative to the β-proton. The methyl ester protons will appear as a sharp singlet, typically around δ 3.8 ppm. nih.govchemicalbook.comrsc.org

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will complement the ¹H NMR data. The carbonyl carbon of the ester will be observed downfield (around δ 167 ppm). nih.govrsc.orgchemicalbook.com The carbons of the benzene ring will resonate in the δ 115-150 ppm region. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. The vinylic carbons will also have distinct chemical shifts. The carbon of the trifluoromethoxy group itself is expected to appear as a quartet around δ 121 ppm (¹JCF ≈ 257 Hz), a signature feature confirming the presence of the -OCF₃ group.

Expected ¹H and ¹³C NMR Data for this compound:

| Assignmentunfold_more | ¹H Chemical Shift (ppm, predicted)unfold_more | ¹³C Chemical Shift (ppm, predicted)unfold_more |

|---|---|---|

| -OCH₃ | ~3.8 (s, 3H) | ~52.0 |

| α-CH | ~6.5 (d, 1H, J ≈ 16 Hz) | ~119.0 |

| β-CH | ~7.7 (d, 1H, J ≈ 16 Hz) | ~143.0 |

| Aromatic-H | ~7.2-7.6 (m, 4H) | ~120-135 |

| C=O | - | ~167.0 |

| C-OCF₃ | - | ~149.0 (q) |

| -OCF₃ | - | ~121.0 (q, ¹JCF ≈ 257 Hz) |

Fluorine-19 (¹⁹F) NMR Applications in Trifluoromethoxy Group Analysis

¹⁹F NMR spectroscopy is an indispensable technique for characterizing fluorine-containing compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. The ¹⁹F NMR spectrum of this compound provides direct evidence for the presence and electronic environment of the trifluoromethoxy (-OCF₃) group. nih.govdovepress.comescholarship.org

The trifluoromethoxy group is expected to exhibit a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to cause splitting under normal acquisition conditions. The chemical shift of the -OCF₃ group is sensitive to its electronic environment. For aryl trifluoromethoxy ethers, the ¹⁹F chemical shift typically appears in the range of -56 to -60 ppm relative to CFCl₃. rsc.org This distinct signal provides a clear fingerprint for the trifluoromethoxy moiety.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a strong correlation between the two vinylic protons, confirming their adjacent positions. It would also help to delineate the coupling network within the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). It allows for the direct assignment of the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations expected for this compound would include correlations from the methyl protons to the ester carbonyl carbon, and from the vinylic protons to the aromatic ring carbons and the carbonyl carbon, thereby piecing together the entire molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound is expected to be dominated by a strong absorption band for the C=O stretching of the α,β-unsaturated ester, typically found around 1710-1730 cm⁻¹. nist.gov Other significant peaks would include C=C stretching of the vinyl group and the aromatic ring (around 1640 cm⁻¹ and 1600-1450 cm⁻¹, respectively), and C-O stretching bands for the ester and the ether linkage of the trifluoromethoxy group. The strong C-F stretching vibrations of the -OCF₃ group are expected in the region of 1250-1050 cm⁻¹. researchgate.net

The Raman spectrum , being complementary to IR, would also show characteristic bands. wikipedia.org Aromatic ring vibrations and the C=C double bond stretching are typically strong in Raman spectra. The symmetric stretching of the -OCF₃ group would also be observable.

Predicted Vibrational Frequencies for this compound:

| Vibrational Modeunfold_more | Expected Wavenumber (cm⁻¹)unfold_more | Techniqueunfold_more |

|---|---|---|

| C=O Stretch (Ester) | ~1710-1730 | IR (Strong) |

| C=C Stretch (Vinylic) | ~1640 | IR (Medium), Raman (Strong) |

| C=C Stretch (Aromatic) | ~1600-1450 | IR (Medium), Raman (Strong) |

| C-F Stretch | ~1250-1050 | IR (Very Strong) |

| C-O Stretch (Ester) | ~1300-1150 | IR (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₉F₃O₃), the expected monoisotopic mass can be calculated with high accuracy. The experimental HRMS data showing a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides definitive confirmation of the elemental composition. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, with expected losses of fragments such as -OCH₃ and -COOCH₃.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal offers the most definitive picture of the molecule's three-dimensional arrangement in the solid state. If suitable crystals of this compound can be obtained, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. nih.gov This data would confirm the trans geometry of the double bond and reveal the conformation of the ester group relative to the double bond and the orientation of the trifluoromethoxy group with respect to the benzene ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds or π-π stacking, which govern the solid-state architecture.

Advanced Spectroscopic Methodologies for Conformational and Dynamic Studies

The conformational flexibility and dynamic behavior of this compound are crucial for understanding its chemical and physical properties. Due to the presence of several rotatable single bonds and the trifluoromethoxy substituent, this molecule can adopt various conformations in solution. Advanced spectroscopic techniques, often coupled with computational modeling, are indispensable for characterizing these subtle structural features and dynamic processes.

One of the primary conformational questions for cinnamate esters is the equilibrium between the s-trans and s-cis conformers, which arise from rotation around the C(α)-C(carbonyl) single bond. While the s-trans form is generally more stable for cinnamic acids, the conformational preference in their esters can be influenced by solvent effects and the nature of the substituents. scielo.org.mx

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating such conformational equilibria and the energy barriers to rotation. nih.govlibretexts.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals corresponding to different conformers. sciencepublishinggroup.com This allows for the determination of the activation energy (ΔG‡) for the rotational process using the Eyring equation. sciencepublishinggroup.com For this compound, variable-temperature ¹H and ¹³C NMR studies could provide quantitative data on the rotational barrier around the C(aryl)-O bond of the trifluoromethoxy group and the C(α)-C(carbonyl) bond.

The presence of the trifluoromethoxy group introduces an additional layer of complexity and a unique spectroscopic probe. ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for studying conformational changes that affect the fluorine nuclei. jeol.comjeolusa.com Two-dimensional NMR techniques, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be employed to probe through-space interactions between the fluorine atoms of the -OCF₃ group and nearby protons on the aromatic ring or the vinyl group. Such data provides direct evidence for the preferred orientation of the trifluoromethoxy group relative to the rest of the molecule.

Moreover, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for unambiguous assignment of ¹H and ¹³C signals and for mapping out the spatial proximity of atoms. For instance, NOESY can help to differentiate between the s-cis and s-trans conformers by identifying close contacts between the vinyl proton at the β-position and the methoxy (B1213986) protons of the ester group.

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental spectroscopic data. scielo.org.mx Theoretical calculations can predict the relative energies of different conformers, the geometric parameters, and the theoretical NMR chemical shifts and coupling constants. scielo.org.mx By comparing the calculated spectroscopic parameters for different possible conformations with the experimental data, a more detailed and accurate picture of the conformational landscape of this compound can be constructed. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time in different solvent environments. scielo.br

Below are illustrative tables representing the type of data that could be obtained from such advanced studies on this compound.

Table 1: Hypothetical Variable-Temperature ¹H NMR Data for the Methoxy Protons of this compound Illustrating Conformational Exchange.

| Temperature (K) | Chemical Shift (ppm) | Linewidth (Hz) | Exchange Rate (k, s⁻¹) |

| 220 | 3.75, 3.85 | 2.0 | Slow Exchange |

| 250 | 3.76, 3.84 | 5.0 | Intermediate Exchange |

| 270 (T_c) | 3.80 | Coalesced | k = 22.2 |

| 300 | 3.80 | 3.0 | Fast Exchange |

| Note: This data is illustrative and represents a hypothetical scenario where two conformers are in exchange, leading to the coalescence of their respective methoxy proton signals. T_c is the coalescence temperature. |

Table 2: Representative 2D NMR Correlations for Structural Elucidation of this compound.

| Experiment | Correlated Nuclei (Proton) | Correlated Nuclei (Heteronucleus/Proton) | Inferred Structural Information |

| COSY | H-α | H-β | J-coupling between vinyl protons |

| HSQC | H-α, H-β | C-α, C-β | Direct C-H connectivity |

| HMBC | H-β | C(carbonyl), C(aromatic) | 3-bond connectivity, conjugation pathway |

| NOESY | H-β | OCH₃ protons | Spatial proximity, s-trans/s-cis conformer ID |

| HOESY | Protons on aromatic ring | ¹⁹F of -OCF₃ | Spatial proximity, orientation of -OCF₃ |

| Note: This table provides examples of expected correlations in various 2D NMR experiments that would be used to define the molecule's conformation. |

Computational and Theoretical Chemistry Approaches Applied to Methyl 3 Trifluoromethoxy Cinnamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Theoretical calculations and geometrical parameter predictions for similar compounds, such as laterally fluorinated phenyl cinnamate (B1238496) liquid crystals, have been conducted using DFT methods at the B3LYP/6-311G** level of theory. Such studies provide a framework for how DFT could be applied to Methyl 3-(trifluoromethoxy)cinnamate to understand its fundamental properties.

Mechanistic Investigations of Complex Transformations

DFT is a powerful tool for elucidating the mechanisms of complex chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. This approach allows for the calculation of activation energies, providing a theoretical basis for reaction kinetics. Although specific mechanistic investigations on this compound using DFT have not been reported, this methodology could be employed to study its synthesis, degradation, or participation in various chemical transformations. For instance, DFT has been used to investigate the coordination of molecules onto metal complexes in excited states, revealing how the approach of a nucleophile can alter the electronic nature of the complex.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. While specific predictions for this compound are not published, DFT is routinely used to calculate:

Infrared (IR) frequencies: Theoretical vibrational spectra can be computed to aid in the assignment of experimental IR bands.

Nuclear Magnetic Resonance (NMR) chemical shifts: DFT can predict ¹H and ¹³C NMR spectra, which is crucial for structural elucidation.

Ultraviolet-Visible (UV-Vis) spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions and predict the absorption wavelengths in UV-Vis spectroscopy.

For example, in studies of other compounds, the optimized molecular structures, vibrational frequencies, and UV-Vis spectra have been evaluated using DFT with various functionals and basis sets, showing good correlation with experimental data.

Molecular Electron Density Theory (MEDT) for Understanding Bond Evolution

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity that emphasizes the role of electron density changes along a reaction pathway. MEDT posits that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. There are currently no specific MEDT studies focused on this compound.

Should MEDT be applied to this compound, it would involve analyzing the changes in electron density during a reaction to understand the formation and breaking of chemical bonds. This theory has been successfully used to study various organic reactions, including cycloadditions and sigmatropic rearrangements. The analysis within MEDT often involves tools like the Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) to provide a detailed picture of bond evolution.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction and Control

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. This theory is a powerful predictive tool in organic chemistry, particularly for pericyclic reactions. A specific FMO analysis of this compound is not available in the scientific literature.

An FMO analysis of this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. This information would provide insights into its electrophilic and nucleophilic character and help predict its reactivity in various reactions. For instance, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the feasibility and outcome of a reaction.

Quantum Chemical Topology (QCT) Analysis

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from the wavefunction or electron density of a molecule. This approach provides a rigorous definition of chemical concepts such as atoms in molecules and chemical bonds. There are no published QCT analyses specifically for this compound.

A QCT analysis of this molecule would involve examining the critical points in the electron density to partition the molecule into atomic basins. This would allow for the calculation of various atomic properties and a detailed description of the chemical bonds, including their ionic or covalent character. QCT has been used to develop quantitative structure-activity relationships (QSAR) and to provide a deeper understanding of substituent effects in chemical reactions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a system. To date, no specific MD simulations of this compound have been reported.

If MD simulations were performed on this compound, they could reveal how the molecule interacts with solvents, surfaces, or other molecules. This would be particularly useful for understanding its behavior in different environments, such as its solubility, diffusion, and potential to form aggregates or crystals. MD simulations can also be used to explore the conformational landscape of flexible molecules and to study the dynamics of chemical reactions.

Academic Research on Derivatives and Structure Activity Relationships of Methyl 3 Trifluoromethoxy Cinnamate

Systematic Modification of the Cinnamate (B1238496) Scaffold

The cinnamate scaffold is a versatile platform for chemical modification. Researchers systematically alter its structure to investigate the impact on the compound's properties. Common modifications include esterification, amidation, and substitution on the benzene (B151609) ring. cabidigitallibrary.org The purpose of these modifications is often to enhance the bioactivity of the resulting derivatives. cabidigitallibrary.org

Strategies for modification include:

Alterations to the Carboxylic Acid Group: The methyl ester of the parent compound can be hydrolyzed to cinnamic acid, which can then be converted into a variety of other esters or amides. cabidigitallibrary.org

Substitution on the Phenyl Ring: Introducing different functional groups at various positions on the benzene ring can significantly alter the electronic and steric properties of the molecule. For instance, adding a nitro group to methyl cinnamate has been shown to enhance its antibacterial effectiveness. cabidigitallibrary.org

Modifications to the Alkene Bridge: Changes to the α,β-unsaturated system, such as the addition of substituents like methyl groups, can influence the molecule's geometry and reactivity. nih.gov

One innovative approach involves the creation of borylated methyl cinnamate derivatives. These compounds serve as valuable building blocks for other biologically active molecules and have shown potential as glycosidase modulators. beilstein-archives.org

Role of the Trifluoromethoxy Group in Modulating Molecular Interactions and Electronic Properties

The trifluoromethoxy (-OCF3) group is a critical substituent that significantly influences the physicochemical properties of the parent molecule, making it distinct from a simple methoxy (B1213986) group. mdpi.com Its unique characteristics are highly valued in medicinal chemistry and drug design. bohrium.comnih.gov

Key properties imparted by the trifluoromethoxy group include:

Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, which can improve a molecule's ability to permeate biological membranes. mdpi.comresearchgate.net This is a crucial factor for enhancing bioavailability and facilitating passage across barriers like the blood-brain barrier, as seen with the drug riluzole. researchgate.netnih.gov

Metabolic Stability: The trifluoromethoxy group is more resistant to enzymatic breakdown compared to a methoxy group. mdpi.com Its greater steric hindrance and the strength of the C-F bonds make it less susceptible to oxidative demethylation by enzymes, which can improve the half-life of a compound. mdpi.comresearchgate.net

Electronic Effects: As a strong electron-withdrawing substituent, the trifluoromethoxy group can significantly alter the electronic properties of the aromatic ring. mdpi.comresearchgate.net This influences the molecule's ability to participate in hydrogen bonding and electrostatic interactions with biological targets. researchgate.net

These properties make the trifluoromethoxy group a valuable addition in the design of biologically active compounds, offering advantages in stability, permeability, and target binding. mdpi.com

Structure-Activity Relationship (SAR) Studies for Targeted Academic Research Applications (e.g., allelopathic effects in plant science research)

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. In the context of cinnamates and their derivatives, SAR studies help to identify the chemical features responsible for their effects.

Research on cinnamamide (B152044) analogues, which are structurally similar to cinnamate esters, provides valuable SAR insights. For example, studies on m-(trifluoromethyl)cinnamamide derivatives have shown that the presence of the m-CF3 group (a close electronic analogue to m-OCF3) can lead to products that are more active than unsubstituted compounds. nih.gov Specifically, in certain series of these compounds, the m-CF3 group was found to produce less toxic and, in some cases, more active products than previously studied amides. nih.gov Further studies have identified specific N-aryl cinnamamides with trifluoromethoxy substitutions that exhibit potent antibacterial activity. researchgate.net

| Compound Series | Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| α,β-dimethylcinnamamides | m-CF3 | More active than unsubstituted analogs, but less active than p-halogen substituted analogs. | nih.gov |

| α-methyl and non-methyl-substituted cinnamamides | m-CF3 | Can produce less toxic and sometimes more active products. | nih.gov |

| (2E)-3-(3,4-dichlorophenyl)prop-2-enamide | N-[4-(trifluoromethoxy)phenyl] | Highly active against S. aureus, MRSA, and vancomycin-resistant E. faecalis. | researchgate.net |

Application in Plant Science: Allelopathic Effects

One targeted application for SAR studies of cinnamate derivatives is in plant science, specifically investigating their potential as allelochemicals. Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth and development of other organisms. nih.govnih.gov Many plants naturally produce allelochemicals, including phenolic compounds, to inhibit the growth of competing weeds. nih.gov

Given that cinnamic acids are fundamental precursors in the phenylpropanoid pathway that produces a wide range of plant phenolics, it is plausible that synthetic derivatives like Methyl 3-(trifluoromethoxy)cinnamate could exhibit allelopathic properties. nih.gov Research in this area would involve screening the compound and its systematically modified derivatives against various plant species to establish an SAR for herbicidal or growth-inhibitory activity. Studies have shown that allelopathic rice seedlings can release compounds into the soil that inhibit the growth of associated weeds. nih.gov This provides a model for how compounds like this compound could be investigated for similar effects.

Synthesis and Exploration of Hybrid Molecules Featuring the this compound Moiety

In modern medicinal chemistry, there is a growing focus on developing multi-target drugs or "hybrid molecules" to treat complex and multifactorial diseases. nih.govresearchgate.net This strategy involves combining two or more distinct pharmacophores into a single molecule. The resulting hybrid is designed to interact with multiple biological targets, potentially leading to enhanced efficacy compared to its individual components. nih.govresearchgate.net

The cinnamic acid moiety is an attractive component for creating such hybrid molecules due to the wide range of biological activities associated with its derivatives, including antioxidant, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

The synthesis of a hybrid molecule featuring the this compound moiety would involve chemically linking it, with or without a spacer, to another pharmacophore known for a complementary biological activity. researchgate.net For example, the cinnamate portion could be joined with a molecule known to inhibit a specific enzyme or interact with a particular receptor. This approach allows researchers to explore new therapeutic strategies by creating novel chemical entities with potentially synergistic or additive effects. researchgate.net

Advanced Research Applications of Methyl 3 Trifluoromethoxy Cinnamate in Materials Science and Supramolecular Chemistry

Development of Novel Polymeric Materials and Coatings Research

The incorporation of fluorinated moieties like the trifluoromethoxy group into polymers can lead to materials with enhanced properties. While direct research on polymers derived from Methyl 3-(trifluoromethoxy)cinnamate is emerging, the principles of polymer chemistry suggest its potential utility in creating specialized polymers and coatings. The trifluoromethoxy group is known to increase lipophilicity and can act as a bioisostere for other groups, influencing drug-receptor interactions and pharmacokinetic behavior. nih.gov

In the context of coatings, cinnamate (B1238496) derivatives have been explored for the development of photoresponsive films. For instance, cinnamate derivatives have been integrated into inverse-opal films, which exhibit reversible [2+2] photo-cycloaddition under UV light. researchgate.net The incorporation of this compound into such systems could potentially modulate the photoreactive properties and enhance the stability of the resulting materials. Poly(methyl methacrylate) (PMMA) coatings are widely used for protecting metals from corrosion, and the inclusion of functional additives can further enhance their performance. mdpi.com The addition of this compound as a comonomer or additive could lead to coatings with improved hydrophobicity and durability.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | The strong carbon-fluorine bonds in the trifluoromethoxy group contribute to higher thermal stability. nih.gov |

| Hydrophobicity | Increased | Fluorinated groups are known to be highly hydrophobic, leading to water-repellent surfaces. |

| Chemical Resistance | Improved | The inertness of the C-F bond can enhance resistance to chemical degradation. nih.gov |

| Optical Properties | Modified | The trifluoromethoxy group can alter the refractive index and other optical characteristics of the polymer. |

Investigations into Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional structures. Cinnamic acid and its derivatives are known to form supramolecular assemblies through hydrogen bonding and π-π stacking interactions. The introduction of a trifluoromethoxy group in this compound can significantly influence these interactions.

The electron-withdrawing nature of the trifluoromethoxy group can modulate the electron density of the aromatic ring, thereby affecting π-π stacking arrangements. Furthermore, the fluorine atoms can participate in halogen bonding, providing an additional directional interaction for controlling self-assembly. Research on the supramolecular assembly of cinnamic acid has demonstrated the role of ammonium (B1175870) ions in inducing specific arrangements. nih.gov The unique electronic and steric properties of this compound could lead to the formation of novel supramolecular architectures with potential applications in areas such as crystal engineering and functional materials.

Photoresponsive Materials and Photodimerization Studies

The photodimerization of cinnamic acid derivatives is a well-established photochemical reaction that leads to the formation of cyclobutane (B1203170) rings upon exposure to UV light. nih.gov This [2+2] cycloaddition is a key process in the development of photoresponsive materials, including photoresists and materials for optical data storage. researchgate.net The substitution pattern on the cinnamate moiety can influence the efficiency and stereochemical outcome of the photodimerization.

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanism of photodimerization of related cinnamate esters. nih.govnih.gov These studies reveal that the reaction often proceeds through a triplet state, and the regioselectivity is governed by the interaction of frontier molecular orbitals. nih.govnih.gov For this compound, the trifluoromethoxy group would likely influence the energy levels of the molecular orbitals and the stability of the biradical intermediates, thus affecting the photoreactivity. The reversible nature of this photodimerization, with dimerization and cleavage occurring at different wavelengths of UV light, makes these materials particularly interesting for applications in optical switching and data storage. researchgate.net

Table 2: Wavelengths for Photo-cycloaddition of Cinnamate Derivatives

| Process | Wavelength | Reference |

| Cyclization (Dimerization) | 365 nm | researchgate.net |

| Cleavage (Reverse Reaction) | 254 nm | researchgate.net |

Exploration in Optoelectronic and Sensing Technologies

Materials with tunable optical and electronic properties are at the heart of modern optoelectronic and sensing devices. The incorporation of fluorinated cinnamates into organic electronic materials is an area of active research. The trifluoromethoxy group, with its strong electron-withdrawing character, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This modulation of electronic energy levels is crucial for designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The photoresponsive nature of cinnamate derivatives also opens up possibilities for their use in optical sensors. For instance, the change in the Bragg diffraction peak of cinnamate-based photonic films upon UV irradiation can be used for optical data storage and readout. researchgate.net The specific properties of this compound could be harnessed to develop sensors that respond to specific analytes or external stimuli through changes in their optical or electronic signals.

Research into Catalytic Applications (e.g., organocatalysis)

While direct catalytic applications of this compound as a catalyst are not established, it can serve as a valuable substrate in catalytic reactions. For example, the transfer hydrogenation of methyl cinnamate using rhodium complexes has been reported, demonstrating the reactivity of the carbon-carbon double bond in cinnamates towards catalytic reduction. researchgate.net

In the realm of organocatalysis, Michael additions to electron-deficient alkenes are common. cas.cn The electronic properties of this compound, influenced by the trifluoromethoxy group, would make it an interesting Michael acceptor in reactions catalyzed by organic molecules. Research on the organocatalytic reactions of α-trifluoromethylated esters has shown that phosphines can catalyze the Michael addition to electron-deficient alkenes. cas.cn Similar strategies could potentially be applied to reactions involving this compound, leading to the synthesis of complex molecules with trifluoromethoxy-containing moieties.

Future Perspectives and Unanswered Questions in Methyl 3 Trifluoromethoxy Cinnamate Research

Discovery of Novel Reactivity Patterns

While the general reactivity of cinnamates is well-established, the influence of the 3-(trifluoromethoxy) substituent on the molecule's electronic and steric properties presents opportunities for discovering novel reaction pathways. The electron-withdrawing nature of the trifluoromethoxy group can significantly alter the reactivity of the aromatic ring and the α,β-unsaturated ester moiety.

Future research could focus on exploring its participation in various cycloaddition reactions. The dienophilic nature of the double bond, modulated by the trifluoromethoxy group, could lead to unique stereochemical outcomes in Diels-Alder reactions. Furthermore, investigations into 1,3-dipolar cycloadditions could yield novel heterocyclic scaffolds with potential applications in medicinal chemistry. The specific reactivity of Methyl 3-(trifluoromethoxy)cinnamate in these contexts remains largely unexplored, presenting a fertile ground for new discoveries.

Unanswered questions in this area include:

How does the trifluoromethoxy group influence the regioselectivity and stereoselectivity of cycloaddition reactions compared to other substituted cinnamates?

Can novel photochemically-induced transformations or radical reactions of this compound be developed?

What is the potential for this compound to act as a precursor for the synthesis of complex, fluorinated natural product analogues?

Harnessing Selectivity through Advanced Catalysis

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. Asymmetric catalysis, in particular, holds the key to producing enantiomerically pure compounds for applications in pharmacology and materials science.

Future efforts in this domain could target the development of novel chiral catalysts for asymmetric hydrogenations, epoxidations, and conjugate additions to the cinnamate (B1238496) double bond. The design of catalysts that can effectively differentiate between the prochiral faces of the double bond in the presence of the trifluoromethoxy group is a significant challenge and an area ripe for innovation. The use of cinchona alkaloid-derived catalysts in asymmetric phase-transfer reactions involving trifluoromethylated imines suggests a potential avenue for exploring similar strategies with trifluoromethoxy-substituted substrates. nih.govnih.govdntb.gov.uaresearchgate.net

Key research questions to be addressed include:

What new ligand designs can achieve high enantioselectivity in the hydrogenation of the electron-deficient double bond of this compound?

Can organocatalysis be effectively employed for the stereoselective functionalization of this molecule?

How can computational modeling aid in the rational design of catalysts tailored for reactions involving trifluoromethoxy-substituted cinnamates?

Interdisciplinary Research Directions

The unique combination of a cinnamate scaffold and a trifluoromethoxy group suggests a range of potential applications in interdisciplinary fields, moving beyond traditional organic synthesis.

In materials science , the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. chemimpex.com Its structural similarity to molecules used in liquid crystal displays also suggests potential for investigation in this area.

In medicinal chemistry , the trifluoromethoxy group is a valuable substituent for enhancing the metabolic stability and lipophilicity of drug candidates. mdpi.com While the biological activity of this compound itself is not well-documented, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, fluorinated cinnamide derivatives have been investigated as potential anticancer agents. nih.gov

Future interdisciplinary research could explore:

The synthesis and characterization of novel polymers and liquid crystals incorporating the this compound moiety.

Its use as a starting material for the synthesis of libraries of fluorinated compounds for high-throughput screening in drug discovery programs.

The investigation of its potential as a bioactive molecule in its own right, for example, as an antimicrobial or anti-inflammatory agent, given the known activities of other cinnamate derivatives. medchemexpress.com

Addressing Challenges in Sustainable Synthesis and Scalability

For any chemical compound to have a significant impact, its synthesis must be efficient, cost-effective, and environmentally sustainable. The large-scale production of trifluoromethoxy-substituted aromatic compounds presents several challenges. beilstein-journals.orgmdpi.com

Future research in this area should focus on developing greener and more scalable synthetic routes to this compound. This includes exploring enzymatic and biocatalytic methods, which can offer high selectivity under mild reaction conditions. nih.govnih.gov The development of continuous flow processes could also address issues of safety and scalability, particularly when handling potentially hazardous fluorinating agents. nih.govvapourtec.commit.edursc.org

Key challenges and unanswered questions include:

Can a robust and scalable biocatalytic route for the synthesis of 3-(trifluoromethoxy)cinnamic acid or its methyl ester be developed?

How can flow chemistry be optimized for the safe and efficient large-scale production of this compound, minimizing waste and energy consumption? mit.edursc.org

What are the most significant hurdles in the industrial scale-up of trifluoromethoxylation reactions, and how can they be overcome for aromatic systems like the precursor to this compound? vander-lingen.nl

The table below summarizes the key research findings and future directions discussed in this article.

| Research Area | Current Understanding/Related Findings | Future Perspectives & Unanswered Questions |

| 8.1. Novel Reactivity | General reactivity of cinnamates is known. The influence of the trifluoromethoxy group is an area of active interest. | Exploration of cycloaddition reactions (Diels-Alder, 1,3-dipolar), photochemical transformations, and radical reactions. How does the substituent affect selectivity? |

| 8.2. Advanced Catalysis | Asymmetric catalysis of related trifluoromethylated compounds has been explored using chiral catalysts like cinchona alkaloids. nih.govnih.govdntb.gov.uaresearchgate.net | Development of novel chiral catalysts for asymmetric hydrogenation, epoxidation, and conjugate additions. Application of organocatalysis and computational design. |

| 8.3. Interdisciplinary Research | Trifluoromethoxy groups enhance material properties. chemimpex.com Cinnamate derivatives have applications in polymers and liquid crystals. Fluorinated cinnamides show anticancer potential. nih.gov | Synthesis of novel polymers and liquid crystals. Use as a scaffold in drug discovery. Investigation of its intrinsic biological activity. |

| 8.4. Sustainable Synthesis | Challenges exist in the large-scale synthesis of trifluoromethoxy-substituted aromatics. beilstein-journals.orgmdpi.com Enzymatic nih.govnih.gov and flow chemistry nih.govvapourtec.commit.edursc.org approaches are promising for related fluorinated compounds. | Development of biocatalytic and continuous flow syntheses. Overcoming industrial scale-up challenges for trifluoromethoxylation reactions. vander-lingen.nl |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(trifluoromethoxy)cinnamate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 3-(trifluoromethoxy)cinnamic acid with methanol under acid catalysis. Key steps include:

- Use of tetrahydrofuran (THF) as a solvent for improved reaction homogeneity .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester product. Monitor reaction progress with thin-layer chromatography (TLC) .

- Confirm purity (>98%) using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer :

- Store in airtight, light-resistant containers under refrigerated conditions (2–8°C) to prevent hydrolysis or thermal degradation .

- For long-term storage, aliquot the compound under inert gas (argon/nitrogen) to minimize oxidation .

Q. What analytical techniques are critical for structural verification of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the trifluoromethoxy (-OCF₃) group via ¹⁹F NMR (δ ~ -55 to -58 ppm) and aromatic protons in ¹H NMR (δ 6.8–8.2 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak at m/z 233.05 (M+H⁺) .

- Infrared (IR) Spectroscopy : Validate ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-F vibrations near 1250 cm⁻¹ .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s bioactivity in anti-inflammatory studies?

- Methodological Answer :

- The -OCF₃ group enhances lipophilicity, improving membrane permeability. Test activity in RAW264.7 macrophages by measuring inhibition of NF-κB activation via luciferase reporter assays .

- Compare with non-fluorinated analogs (e.g., methyl cinnamate) to isolate electronic effects of fluorine on binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Variability : Screen for impurities (e.g., unreacted cinnamic acid) using HPLC coupled with charged aerosol detection (CAD) .

- Cell Model Specificity : Validate results across multiple cell lines (e.g., 3T3-L1 adipocytes vs. RAW264.7 macrophages) to identify tissue-dependent effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for pharmacological applications?

- Methodological Answer :

- Synthesize derivatives with modifications to the cinnamate backbone (e.g., substituents at the 4-position) or ester group (e.g., ethyl vs. methyl esters) .

- Evaluate pharmacokinetic properties (e.g., metabolic stability in liver microsomes) and correlate with logP values calculated via HPLC-derived retention times .

Q. What in vitro assays are suitable for assessing its potential as a HIF-1 inhibitor?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.